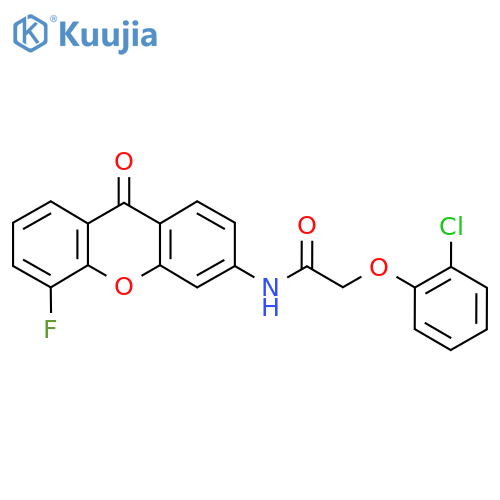Cas no 886171-87-5 (2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide)

886171-87-5 structure
商品名:2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide
- 886171-87-5
- AKOS002311837
- 2-(2-chlorophenoxy)-N-(5-fluoro-9-oxoxanthen-3-yl)acetamide
- F3227-1541
-
- インチ: 1S/C21H13ClFNO4/c22-15-5-1-2-7-17(15)27-11-19(25)24-12-8-9-13-18(10-12)28-21-14(20(13)26)4-3-6-16(21)23/h1-10H,11H2,(H,24,25)
- InChIKey: HFIVXZPGGRLOFZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1OCC(NC1C=CC2C(C3C=CC=C(C=3OC=2C=1)F)=O)=O
計算された属性
- せいみつぶんしりょう: 397.0517138g/mol
- どういたいしつりょう: 397.0517138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 64.6Ų
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3227-1541-20μmol |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3227-1541-2mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3227-1541-5mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3227-1541-5μmol |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3227-1541-10μmol |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3227-1541-4mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3227-1541-15mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
| A2B Chem LLC | BA83094-1mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 1mg |
$245.00 | 2024-04-19 | ||
| A2B Chem LLC | BA83094-5mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 5mg |
$272.00 | 2024-04-19 | ||
| A2B Chem LLC | BA83094-25mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 25mg |
$360.00 | 2024-04-19 |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
886171-87-5 (2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide) 関連製品
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
